Cas no 4233-57-2 (6-Oxo-octanoic acid)

6-Oxo-octanoic acid is a linear aliphatic keto acid with the molecular formula C8H14O3. It features a carbonyl group at the sixth carbon position, making it a useful intermediate in organic synthesis and biochemical research. This compound is particularly valued for its role in the production of specialty chemicals, fragrances, and pharmaceutical precursors. Its reactive keto functionality allows for further derivatization, enabling applications in cross-coupling reactions, reduction, or condensation processes. The compound exhibits moderate solubility in polar organic solvents, facilitating its handling in laboratory and industrial settings. Its structural properties make it a versatile building block for synthesizing more complex molecules.
6-Oxo-octanoic acid structure
6-Oxo-octanoic acid structure
商品名:6-Oxo-octanoic acid
CAS番号:4233-57-2
MF:C8H14O3
メガワット:158.2
CID:1067776
PubChem ID:77914

6-Oxo-octanoic acid 化学的及び物理的性質

名前と識別子

    • 6-Oxo-octanoic acid
    • 6-oxooctanoic acid
    • 6-keto-n-caprylic acid
    • Octanoic acid,6-oxo
    • 6-oxocaprylic acid
    • LMFA01060020
    • MFCD01320160
    • MS-21412
    • E80286
    • 4233-57-2
    • AKOS006277606
    • Octanoic acid, 6-oxo-
    • CHEBI:165436
    • DTXSID60195143
    • SCHEMBL11275177
    • MDL: MFCD01320160
    • インチ: InChI=1S/C8H14O3/c1-2-7(9)5-3-4-6-8(10)11/h2-6H2,1H3,(H,10,11)
    • InChIKey: PUOYTVHCFIDKJM-UHFFFAOYSA-N
    • ほほえんだ: CCC(=O)CCCCC(=O)O

計算された属性

  • せいみつぶんしりょう: 158.09400
  • どういたいしつりょう: 158.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 6
  • 複雑さ: 140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 54.4Ų

じっけんとくせい

  • PSA: 54.37000
  • LogP: 1.61050

6-Oxo-octanoic acid セキュリティ情報

6-Oxo-octanoic acid 税関データ

  • 税関コード:2918300090
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

6-Oxo-octanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
207257-5g
6-Oxo-octanoic acid
4233-57-2 97%
5g
£1753.00 2022-02-28
A2B Chem LLC
AF73693-2g
6-OXO-OCTANOIC ACID
4233-57-2 97%
2g
$839.00 2024-04-20
A2B Chem LLC
AF73693-5g
6-OXO-OCTANOIC ACID
4233-57-2 97%
5g
$1989.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645916-250mg
6-Oxooctanoic acid
4233-57-2 98%
250mg
¥2739.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645916-5g
6-Oxooctanoic acid
4233-57-2 98%
5g
¥14374.00 2024-05-14
TRC
O066935-500mg
6-Oxo-octanoic acid
4233-57-2
500mg
$ 735.00 2022-06-03
Key Organics Ltd
MS-21412-1G
6-Oxo-octanoic acid
4233-57-2 >95%
1g
£468.00 2025-02-08
Fluorochem
207257-1g
6-Oxo-octanoic acid
4233-57-2 97%
1g
£424.00 2022-02-28
A2B Chem LLC
AF73693-1g
6-OXO-OCTANOIC ACID
4233-57-2 97%
1g
$516.00 2024-04-20
Key Organics Ltd
MS-21412-5G
6-Oxo-octanoic acid
4233-57-2 >95%
5g
£1715.00 2025-02-08

6-Oxo-octanoic acid 関連文献

6-Oxo-octanoic acidに関する追加情報

Introduction to 6-Oxo-octanoic acid (CAS No. 4233-57-2)

6-Oxo-octanoic acid, with the chemical formula C₈H₁₄O₃, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 4233-57-2, uniquely identifies it in scientific literature and databases, facilitating precise referencing in academic and industrial applications. This compound has garnered attention due to its versatile structural properties and potential biological activities, making it a subject of extensive study in medicinal chemistry.

The molecular structure of 6-Oxo-octanoic acid features a ketone group at the sixth carbon atom, flanked by an acetic acid moiety at one end and a butyl chain at the other. This unique arrangement contributes to its reactivity and interaction with biological systems. The presence of both polar (ketone and carboxyl groups) and non-polar (alkyl chain) regions makes it an intriguing candidate for drug design, particularly in the development of enzyme inhibitors and signaling modulators.

Recent research has highlighted the pharmacological potential of derivatives of 6-Oxo-octanoic acid. Studies indicate that modifications to its structure can enhance its bioavailability and target specificity. For instance, researchers have explored its role in inhibiting certain proteases, which are implicated in inflammatory responses and metabolic disorders. The compound’s ability to mimic natural fatty acids while introducing a reactive site has opened new avenues for therapeutic intervention.

In the realm of synthetic chemistry, 6-Oxo-octanoic acid serves as a valuable intermediate in the preparation of more complex molecules. Its ketone functionality allows for further derivatization via condensation reactions, while the carboxyl group enables esterification or amidation, leading to a diverse array of pharmacologically active compounds. The ease with which it can be synthesized from readily available precursors underscores its utility in both academic laboratories and industrial-scale production.

One of the most compelling aspects of 6-Oxo-octanoic acid is its role in understanding cellular signaling pathways. Emerging evidence suggests that analogs of this compound can interact with specific receptors or enzymes, thereby modulating cellular processes. For example, derivatives have been shown to influence the activity of acetylcholinesterase, a key enzyme in neurodegenerative diseases like Alzheimer’s. This has spurred interest in developing novel therapeutics based on its structural framework.

The chemical stability of 6-Oxo-octanoic acid under various conditions is another area of active investigation. Researchers are examining how environmental factors such as pH, temperature, and light affect its integrity. These studies are crucial for optimizing storage conditions and ensuring the compound’s efficacy in pharmaceutical formulations. Additionally, computational modeling has been employed to predict its behavior in different environments, providing insights that guide experimental design.

The synthesis of 6-Oxo-octanoic acid can be achieved through multiple pathways, each with distinct advantages depending on scalability and purity requirements. One common method involves the oxidation of octanal using mild oxidizing agents like selenium dioxide or potassium permanganate. Alternatively, condensation reactions between butanediol derivatives can yield the desired product with high yields under controlled conditions. These synthetic routes highlight the compound’s adaptability to different laboratory settings.

The biological activity of 6-Oxo-octanoic acid has been further explored in preclinical models. Studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key pro-inflammatory cytokines. Its structural similarity to medium-chain triglycerides has also led to investigations into its effects on lipid metabolism and energy homeostasis. Such findings position it as a promising candidate for treating metabolic disorders associated with obesity and type 2 diabetes.

In conclusion, 6-Oxo-octanoic acid (CAS No. 4233-57-2) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique chemical properties enable diverse functionalization, making it a valuable building block for drug discovery. Ongoing studies continue to uncover new therapeutic potentials, reinforcing its importance as a focus for future research endeavors.

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